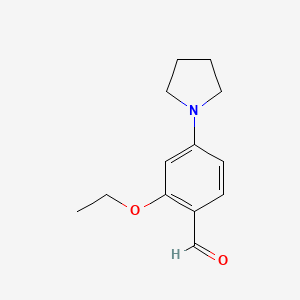

2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

描述

Contextual Significance of Benzaldehyde (B42025) Derivatives in Contemporary Organic Synthesis

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are fundamental building blocks in organic chemistry. wikipedia.org The aldehyde functional group is a versatile reactant, participating in a myriad of chemical transformations. These include condensation reactions like the aldol (B89426) and Knoevenagel condensations, which are pivotal for forming carbon-carbon bonds. wikipedia.org Furthermore, benzaldehyde derivatives are precursors in the synthesis of various heterocyclic compounds and are instrumental in multicomponent reactions, offering a streamlined approach to complex molecular architectures. wisdomlib.org Their utility extends to the synthesis of cinnamaldehyde (B126680) and styrene (B11656) derivatives through aldol condensations. wikipedia.org The reactivity of the aldehyde can be finely tuned by the electronic nature of other substituents on the benzene (B151609) ring, making substituted benzaldehydes valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. wisdomlib.orgontosight.ai

Overview of Ethoxy- and Pyrrolidinyl-Substituted Aromatic Compounds in Current Chemical Literature

The presence of ethoxy and pyrrolidinyl substituents on an aromatic ring imparts distinct and valuable properties to a molecule. The ethoxy group, an electron-donating group, can influence the reactivity of the aromatic ring, directing electrophilic substitution and often enhancing the molecule's metabolic stability in a pharmaceutical context. researchgate.netnih.gov Ethoxy-substituted aromatic compounds are prevalent in medicinal chemistry, contributing to the pharmacokinetic and pharmacodynamic profiles of various drugs. nih.govacs.org

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in drug discovery. nih.govresearchgate.net Its three-dimensional structure allows for a thorough exploration of pharmacophore space, which is crucial for optimizing interactions with biological targets. researchgate.net The pyrrolidine nucleus is found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities. mdpi.com The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and a base, further influencing the molecule's chemical and physical properties. When attached to an aromatic ring, the pyrrolidinyl group significantly modulates the electronic properties of the ring, often participating in nucleophilic aromatic substitution reactions. nih.gov

Fundamental Research Questions and Objectives for 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde Investigations

The specific substitution pattern of "this compound" presents several intriguing research questions. The interplay between the electron-donating ethoxy and pyrrolidinyl groups and the electron-withdrawing aldehyde group is of fundamental interest. Key research objectives for the investigation of this compound would include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to "this compound" and thoroughly characterizing its spectroscopic and physicochemical properties.

Reactivity Studies: Investigating the reactivity of the aldehyde group in various organic transformations and understanding how the substituents on the aromatic ring influence its reactivity compared to unsubstituted benzaldehyde.

Electronic and Spectroscopic Properties: Elucidating the electronic structure of the molecule through computational studies and advanced spectroscopic techniques to understand the intramolecular interactions between the functional groups.

Potential Applications: Exploring the potential of "this compound" as an intermediate in the synthesis of novel dyes, polymers, or as a scaffold for the development of new pharmaceutical agents, leveraging the known biological activities of pyrrolidine-containing compounds.

The unique combination of a reactive aldehyde, an ethoxy group, and a pyrrolidine moiety in "this compound" makes it a compelling target for synthetic chemists and materials scientists. Its study promises to yield not only a deeper understanding of fundamental chemical principles but also potentially new molecules with valuable applications.

Structure

3D Structure

属性

IUPAC Name |

2-ethoxy-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13-9-12(6-5-11(13)10-15)14-7-3-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRKGHTUBSKKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 Ethoxy 4 Pyrrolidin 1 Yl Benzaldehyde

Vibrational Spectroscopy for Functional Group Characterization and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational properties of molecules. For the compound 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, these methods would allow for the characteristic vibrations of its constituent parts—the substituted benzene (B151609) ring, the ethoxy group, the pyrrolidine (B122466) ring, and the benzaldehyde (B42025) moiety—to be observed and analyzed.

Fourier Transform Infrared (FT-IR) Spectroscopy

Characteristic FT-IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1700 - 1680 |

| Aldehyde | C-H Stretch | 2830 - 2695 (two bands) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Ether (Ethoxy) | C-O-C Asymmetric Stretch | 1275 - 1200 |

| Ether (Ethoxy) | C-O-C Symmetric Stretch | 1150 - 1085 |

| Alkane (Ethoxy/Pyrrolidine) | C-H Stretch | 2995 - 2850 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra. The C=O stretch of the aldehyde would also be observable. Due to the non-polar nature of many of the hydrocarbon bonds, C-H stretching and bending vibrations of the ethoxy and pyrrolidine groups would be visible. Specific FT-Raman data for this compound is not currently available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules by providing information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound would provide distinct signals for each type of proton in the molecule. The aldehyde proton (-CHO) is expected to be the most downfield signal, typically appearing between 9-10 ppm as a singlet. The protons on the aromatic ring would appear in the aromatic region (typically 6-8 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern. The ethoxy group would show a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons. The protons of the pyrrolidine ring would likely appear as multiplets in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shift Ranges

| Protons | Multiplicity | Predicted Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | Singlet | 9.0 - 10.0 |

| Aromatic (-C₆H₃-) | Doublets, Doublet of Doublets | 6.0 - 7.8 |

| Ethoxy (-OCH₂CH₃) | Quartet | 3.9 - 4.2 |

| Pyrrolidine (-NCH₂CH₂-) | Multiplet | 3.2 - 3.5 |

| Pyrrolidine (-NCH₂CH₂-) | Multiplet | 1.9 - 2.1 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (190-200 ppm). The aromatic carbons would have signals in the 110-165 ppm range, with carbons attached to the oxygen and nitrogen atoms being more downfield. The carbons of the ethoxy and pyrrolidine groups would appear in the upfield region.

Predicted ¹³C NMR Chemical Shift Ranges

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde (C=O) | 190 - 200 |

| Aromatic (C-O, C-N) | 150 - 165 |

| Aromatic (C-CHO, C-H) | 110 - 135 |

| Ethoxy (-OCH₂) | 60 - 70 |

| Pyrrolidine (-NCH₂) | 45 - 55 |

| Pyrrolidine (-CH₂) | 20 - 30 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Inter-Atomic Connectivity

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent protons on the aromatic ring, and between the methylene (B1212753) and methyl protons of the ethoxy group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different functional groups. For example, HMBC would show a correlation from the aldehyde proton to the aromatic ring carbon it is attached to, and correlations from the ethoxy and pyrrolidine protons to the aromatic carbons they are near.

A comprehensive analysis using these 2D NMR techniques would allow for the complete and unambiguous assignment of the entire molecular structure of this compound. However, specific experimental 2D NMR data for this compound is not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a crucial technique for probing the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the electronic system of the substituted benzaldehyde core. The benzaldehyde moiety itself exhibits characteristic absorptions corresponding to π → π* and n → π* transitions. researchgate.net

The electronic properties are significantly influenced by the substituents on the benzene ring. The ethoxy group at the ortho position and the pyrrolidinyl group at the para position both act as strong auxochromes. These electron-donating groups, through the +R (resonance) effect, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary π → π* transition band (the E2 band) and the benzenoid B-band, compared to unsubstituted benzaldehyde. The lone pair of electrons on the nitrogen atom of the pyrrolidinyl group and the oxygen of the ethoxy group extend the conjugation of the aromatic system, thereby lowering the energy required for electronic excitation.

The weak, longer-wavelength absorption band corresponding to the n → π* transition of the carbonyl group is also anticipated. This transition is formally forbidden and thus of low intensity. The position and intensity of this band can be sensitive to solvent polarity.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λmax Range (nm) | Chromophore |

|---|---|---|

| π → π* | 280 - 320 | Substituted Benzene Ring |

| π → π* | 240 - 260 | Benzenoid System |

| n → π* | 330 - 370 | Carbonyl Group (C=O) |

Note: The predicted λmax values are estimations based on the effects of the specified auxochromic groups on a benzaldehyde core.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. For this compound (Molecular Formula: C13H17NO2), the nominal molecular weight is 219 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]+) at m/z 219.1259.

The fragmentation pattern under electron ionization (EI) is predicted to be complex, with characteristic losses related to the ethoxy, pyrrolidinyl, and aldehyde functional groups. Key fragmentation pathways would likely include:

Loss of the ethoxy group: A prominent fragmentation would be the cleavage of the ethoxy group, leading to the loss of an ethyl radical (•C2H5, 29 Da) or ethylene (B1197577) (C2H4, 28 Da).

Aldehyde fragmentation: The molecular ion can lose a hydrogen radical (•H, 1 Da) to form a stable acylium ion ([M-1]+) or a formyl radical (•CHO, 29 Da) to yield an [M-29]+ ion. youtube.com

Pyrrolidine ring fragmentation: The pyrrolidine ring can undergo fragmentation, often involving the loss of ethylene (C2H4, 28 Da), leading to characteristic ions. nih.govresearchgate.net Ring contraction of the pyrrolidine moiety is also a possible fragmentation pathway. nih.govresearchgate.net

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen of the pyrrolidine ring is a common fragmentation route for such amines.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Proposed Fragment | Identity of Loss |

|---|---|---|

| 219 | [C13H17NO2]+• | Molecular Ion (M+•) |

| 218 | [C13H16NO2]+ | [M-H]+ |

| 190 | [C12H12NO]+ | [M-CHO]+ |

| 190 | [C11H12NO2]+ | [M-C2H5]+ |

| 149 | [C9H9O2]+ | [M-C4H8N]+ |

Note: These predictions are based on typical fragmentation patterns of related functional groups.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, its solid-state architecture can be hypothesized based on related structures.

The molecule is expected to be largely planar, particularly the benzaldehyde portion. The pyrrolidine ring typically adopts a non-planar, envelope or twisted conformation to minimize steric strain. The dihedral angle between the plane of the benzene ring and the pyrrolidine ring will be a key conformational feature.

Table 3: Hypothetical Crystallographic Parameters for this compound

| Parameter | Predicted Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P21/c) |

| Key Intermolecular Interactions | C-H•••O hydrogen bonds, π-π stacking |

| Molecular Conformation | Planar benzaldehyde, non-planar pyrrolidine ring |

Note: These are hypothetical parameters based on common observations for similar organic molecules.

Computational and Theoretical Investigations of 2 Ethoxy 4 Pyrrolidin 1 Yl Benzaldehyde

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometries and energies of chemical compounds.

Geometry Optimization and Energetic Stability Analysis

A foundational step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, this would involve using a selected DFT functional (such as B3LYP) and a basis set (for example, 6-311++G(d,p)) to iteratively adjust the positions of the atoms until a stable energy minimum is reached. The resulting data would provide precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. The final, minimized energy value would be indicative of the compound's thermodynamic stability.

Conformational Analysis and Energy Minima

Molecules with rotatable bonds, such as the ethoxy and pyrrolidinyl groups in this compound, can exist in multiple spatial arrangements known as conformers. A conformational analysis would systematically explore the potential energy surface of the molecule by rotating these flexible bonds. This process would identify various stable conformers and the transition states that separate them. The energy of each conformer would be calculated, allowing for the identification of the global minimum energy conformer—the most stable and likely most populated conformation of the molecule under standard conditions.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energies and Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is illustrative. No experimental or theoretical data for these parameters for this compound has been found in the public domain.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For this compound, NBO analysis would reveal the extent of electron delocalization between the pyrrolidine (B122466) nitrogen, the ethoxy oxygen, the benzene (B151609) ring, and the aldehyde group.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) calculations would be necessary. This method is used to calculate the energies of electronic excited states and to predict the molecule's absorption spectrum (UV-Vis). The calculations would identify the energies of the principal electronic transitions, the orbitals involved in these transitions (e.g., from HOMO to LUMO), and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. This information is vital for applications in areas such as photochemistry and materials science.

Molecular Electrostatic Potential (MESP) Surface Mapping for Reactive Site Prediction and Charge Distribution

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, an MESP map would likely show negative potential around the oxygen atom of the carbonyl group and potentially the nitrogen of the pyrrolidine ring, indicating these as likely sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms.

Advanced Topological Analyses of Electron Density (e.g., ELF, LOL, NCI, QTAIM, RDG)

Advanced topological analyses of electron density provide profound insights into the chemical bonding and non-covalent interactions within a molecule. For this compound, these analyses would reveal the nature of the covalent bonds, the degree of electron delocalization in the aromatic ring, and the non-covalent interactions that govern its conformational preferences and intermolecular associations.

A pertinent analogue for understanding these features is 4-ethoxy-3-methoxy benzaldehyde (B42025). A study on this compound utilized various topological methods to analyze its structural and electronic properties. tandfonline.comtandfonline.com

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL analyses are instrumental in visualizing regions of high electron localization, which correspond to covalent bonds and lone pairs. For this compound, ELF and LOL maps would likely show distinct basins of electron localization for the C-C and C-H bonds of the benzene ring, the C=O of the aldehyde group, the C-O-C linkage of the ethoxy group, and the C-N and C-C bonds within the pyrrolidine ring. The analysis of 4-ethoxy-3-methoxy benzaldehyde demonstrated how these tools can elucidate the distribution of electron density and its relation to molecular structure. tandfonline.comtandfonline.com

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis characterizes the chemical bonds based on the topology of the electron density. By identifying bond critical points (BCPs) and analyzing their properties (electron density, Laplacian of electron density), one can classify bonds as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions. For the target compound, QTAIM would provide quantitative data on the strength and nature of the various covalent bonds. Studies on substituted benzaldehydes have shown the utility of QTAIM in understanding the electronic effects of different functional groups on the aromatic ring. acs.org

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG): NCI and RDG analyses are powerful for visualizing and characterizing weak, non-covalent interactions. wikipedia.orgjussieu.frresearchgate.netresearchgate.net In this compound, these interactions would include intramolecular hydrogen bonds (if any), van der Waals interactions between different parts of the molecule, and potential intermolecular interactions in a condensed phase. The study of 4-ethoxy-3-methoxy benzaldehyde highlighted the formation of C-H...O intermolecular interactions using RDG analysis. tandfonline.comtandfonline.com A similar approach for the title compound would reveal the key non-covalent forces influencing its structure and packing.

A hypothetical data table summarizing expected QTAIM parameters for selected bonds in this compound, based on general principles and data from related molecules, is presented below.

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |

| C=O | High positive | Negative | Shared-shell (covalent) |

| C-N | Moderate positive | Negative | Shared-shell (covalent) |

| C-O (ethoxy) | Moderate positive | Negative | Shared-shell (covalent) |

| C-C (aromatic) | Moderate positive | Negative | Shared-shell (covalent) |

Mechanistic Computational Studies of Chemical Reactions Involving the Compound

Computational studies are invaluable for elucidating the mechanisms of chemical reactions, including the identification of transition states and the influence of the solvent environment.

The reactivity of this compound will be dictated by its functional groups: the aldehyde, the electron-donating ethoxy group, and the electron-donating pyrrolidinyl group. Computational studies on reactions involving these functionalities in other molecules can provide a framework for understanding the potential reaction pathways of the title compound.

For instance, the aldehyde group can undergo nucleophilic addition reactions. Transition state theory calculations for such reactions would involve locating the transition state structure on the potential energy surface and calculating the activation energy. wikipedia.orgarxiv.orgresearchgate.net DFT studies on the synthesis of pyrrolidine derivatives have successfully characterized the transition states for cyclization reactions, providing insights into the reaction barriers and stereoselectivity. nih.govacs.orgacs.orgmdpi.comnih.gov

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Aldehyde Reduction | 0.0 | 15.2 | -25.8 | 15.2 |

The solvent can have a profound impact on reaction mechanisms and rates. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these effects by treating the solvent as a continuous dielectric medium. wikipedia.orgscience.govuni-muenchen.denumberanalytics.comacs.org

For reactions involving this compound, which possesses polar functional groups, solvation effects are expected to be significant. A PCM calculation would be applied to the reactants, transition state, and products to determine their energies in a given solvent. This allows for the calculation of the activation energy and reaction energy in solution, which can then be compared to gas-phase values to assess the solvent's influence. Studies on various organic reactions have demonstrated the importance of including solvation models like PCM for accurate predictions of reaction outcomes. mdpi.com

The following table provides a hypothetical comparison of reaction energies in the gas phase and in a polar solvent, calculated using a PCM model.

| Parameter | Gas Phase (kcal/mol) | In Water (PCM) (kcal/mol) |

| Activation Energy | 15.2 | 12.5 |

| Reaction Energy | -25.8 | -28.1 |

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science. mdpi.comresearchgate.net These studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity or other properties. For this compound, QSAR models could be developed to guide the design of new derivatives with enhanced properties.

QSAR studies on other benzaldehyde and pyrrolidine derivatives have successfully identified key molecular descriptors that correlate with their biological activities. researchgate.netjmaterenvironsci.comresearchgate.net These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Molecular modeling techniques, such as docking studies, can be used to predict the binding mode of this compound and its derivatives to a biological target. This information is crucial for the rational design of more potent and selective compounds. The design of bioactive benzaldehyde derivatives has been successfully guided by such in silico studies. mdpi.com

A hypothetical QSAR equation for a series of derivatives of the title compound might look like:

log(Activity) = 0.5 * logP - 0.2 * Molecular_Weight + 1.2 * Dipole_Moment + constant

This equation would suggest that higher lipophilicity and dipole moment, and lower molecular weight, are favorable for the desired activity.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are essential for understanding the fundamental electronic properties and reactivity of molecules. tubitak.gov.trresearchgate.netmdpi.com For this compound, ab initio methods can be used to calculate properties such as ionization potential, electron affinity, and the energies of molecular orbitals (HOMO and LUMO).

These calculations provide insights into the molecule's susceptibility to oxidation and reduction, as well as its behavior in charge-transfer processes. Studies on substituted benzaldehydes have used ab initio calculations to understand their electronic structure and spectroscopic properties. researchgate.netacs.org The electronic properties of the title compound would be influenced by the interplay of the electron-donating ethoxy and pyrrolidinyl groups and the electron-withdrawing aldehyde group.

The table below presents hypothetical ab initio calculated electronic properties for this compound.

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Ionization Potential | 7.5 eV |

| Electron Affinity | 0.9 eV |

Reactivity and Advanced Reaction Pathways of 2 Ethoxy 4 Pyrrolidin 1 Yl Benzaldehyde

Chemical Transformations of the Aldehyde Functional Group

The aldehyde group (-CHO) is the primary site for a variety of nucleophilic addition and condensation reactions. Its electrophilic carbonyl carbon readily reacts with nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The reaction of aldehydes with primary amines or hydrazines is a fundamental process for forming carbon-nitrogen double bonds. ijacskros.com 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde readily undergoes condensation with primary amines to yield N-substituted imines, commonly known as Schiff bases. This reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to form the stable imine product. The reaction is often catalyzed by a small amount of acid.

Similarly, condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces the corresponding hydrazones. nih.gov These reactions are highly efficient and are crucial in the synthesis of various heterocyclic compounds and molecules with significant biological activities. researchgate.netnih.gov Hydrazones are a well-studied class of compounds, formed by the reaction of hydrazines or hydrazides with aldehydes and ketones. nih.gov The general method involves the direct reaction of the carbonyl compound with the hydrazine derivative. nih.govresearchgate.net

Table 1: Synthesis of Schiff Bases and Hydrazones from this compound

| Reactant (Amine/Hydrazine) | Catalyst | Product Type | Product Structure |

| Aniline | H⁺ (catalytic) | Schiff Base | |

| Hydrazine Hydrate | Acetic Acid (catalytic) | Hydrazone | |

| Phenylhydrazine | Acetic Acid (catalytic) | Phenylhydrazone | |

| Isonicotinohydrazide | H⁺ (catalytic) | Isonicotinoylhydrazone |

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base such as an amine (e.g., piperidine). nih.gov Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate, cyanoacetamide).

This compound serves as the aldehyde component in this reaction. The basic catalyst deprotonates the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate typically undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. Under certain conditions, the initial Knoevenagel adduct can undergo subsequent intramolecular cyclization reactions, providing a pathway to complex cyclic structures like indene (B144670) derivatives. nih.gov

Table 2: Products of Knoevenagel Condensation with this compound

| Active Methylene Compound | Catalyst | Primary Product Structure |

| Malononitrile | Piperidine/Acetic Acid | |

| Diethyl malonate | Piperidine/Acetic Acid | |

| Meldrum's Acid | TiCl₄/Pyridine |

Crossed aldol (B89426) condensations, particularly the Claisen-Schmidt condensation, are pivotal for synthesizing chalcones (1,3-diaryl-2-propen-1-ones). jetir.orgtsijournals.com This reaction involves the base-catalyzed condensation between an aromatic aldehyde, which cannot enolize, and an enolizable ketone (e.g., acetophenone). magritek.com

In this context, this compound reacts with various acetophenones or other ketones in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. rjlbpcs.com The base abstracts an α-proton from the ketone to generate an enolate ion. This enolate then attacks the carbonyl carbon of the benzaldehyde (B42025) derivative. The resulting β-hydroxy ketone intermediate readily dehydrates under the reaction conditions to yield the conjugated chalcone (B49325) structure, which is often a stable, crystalline solid. magritek.comyoutube.com

Table 3: Chalcone Synthesis via Claisen-Schmidt Condensation

| Ketone Reactant | Base Catalyst | Chalcone Product Structure |

| Acetophenone | NaOH or KOH | |

| 4-Methoxyacetophenone | NaOH or KOH | |

| Cyclohexanone | NaOH or KOH |

The aldehyde functional group is readily susceptible to both reduction and oxidation. Selective reduction of the aldehyde in this compound to a primary alcohol, (2-Ethoxy-4-pyrrolidin-1-yl-phenyl)methanol, can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LAH) can also be used. nih.gov Care must be taken in some cases to prevent side reactions, such as by quenching the intermediate alkoxide with a weak acid. nih.gov

Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 2-Ethoxy-4-pyrrolidin-1-yl-benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, or milder reagents like silver oxide (Ag₂O) as used in the Tollens' test. The synthesis of a related benzoic acid derivative has been reported through the oxidation of a precursor. nih.gov

Table 4: Redox Reactions of the Aldehyde Group

| Reaction Type | Reagent(s) | Product Name | Product Structure |

| Reduction | NaBH₄, Methanol | (2-Ethoxy-4-pyrrolidin-1-yl-phenyl)methanol | |

| Oxidation | KMnO₄, H⁺ | 2-Ethoxy-4-pyrrolidin-1-yl-benzoic acid |

Reactions Involving the Aromatic Ring and Substituents

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. uci.edu The rate and regioselectivity (the position of substitution) are strongly influenced by the substituents already present on the ring. vanderbilt.eduuomustansiriyah.edu.iq Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho/para-directing or meta-directing. youtube.comlibretexts.org

The aromatic ring of this compound has three substituents whose directing effects must be considered:

-CHO (Formyl group at C1): This is a moderately deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position (C3 and C5). libretexts.orgncert.nic.in

-OCH₂CH₃ (Ethoxy group at C2): This is a strongly activating group due to the lone pairs on the oxygen atom, which donate electron density to the ring via a strong +R (resonance) effect. It is an ortho, para-directing group.

-N(CH₂)₄ (Pyrrolidinyl group at C4): This is a very strongly activating group, as the nitrogen atom's lone pair donates significant electron density to the ring via resonance (+R effect). It is also an ortho, para-directing group.

When multiple substituents are present, the most powerful activating group generally controls the position of substitution. libretexts.org In this molecule, both the ethoxy and pyrrolidinyl groups are strong activators and will dominate over the deactivating aldehyde group. Their directing effects are cooperative. The positions ortho to the pyrrolidinyl group are C3 and C5. The positions ortho and para to the ethoxy group are C1 (already substituted), C3, and C6.

Considering the combined effects:

Position C3: Is ortho to both the pyrrolidinyl and ethoxy groups, and meta to the aldehyde. It is strongly activated.

Position C5: Is ortho to the pyrrolidinyl group and meta to the ethoxy and aldehyde groups. It is also strongly activated.

Position C6: Is para to the ethoxy group. It is activated, but likely less so than C3 and C5 which benefit from activation by two groups.

Therefore, electrophilic substitution is expected to occur predominantly at the C3 and C5 positions. Steric hindrance may favor substitution at the C5 position over the more crowded C3 position, which is situated between two substituents.

Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) |

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 2-Ethoxy-5-nitro-4-pyrrolidin-1-yl-benzaldehyde |

| Bromination (Br₂/FeBr₃) | Br⁺ | 5-Bromo-2-ethoxy-4-pyrrolidin-1-yl-benzaldehyde |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | RCO⁺ | 5-Acyl-2-ethoxy-4-pyrrolidin-1-yl-benzaldehyde |

Nucleophilic Aromatic Substitution on Activated Ring Systems

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for modifying aromatic rings. researchgate.net The feasibility of an SNAr reaction depends heavily on the electronic properties of the aromatic ring, requiring significant activation by electron-withdrawing groups (EWGs) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.govyoutube.com

In the case of this compound, the benzaldehyde group (-CHO) acts as a moderate EWG, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution, particularly at the positions ortho and para to it. Conversely, the ethoxy (-OEt) and pyrrolidin-1-yl (-NC4H8) groups are strong electron-donating groups (EDGs) due to resonance effects, which enrich the aromatic ring with electron density.

Activation: The aldehyde group at C1 directs nucleophilic attack to C2 and C4.

Deactivation: The powerful electron-donating pyrrolidine (B122466) and ethoxy groups at C4 and C2, respectively, significantly increase the electron density of the ring, making it less electrophilic and thus less susceptible to attack by nucleophiles.

Therefore, for a successful SNAr reaction to occur on the benzene ring of this compound, a leaving group would need to be present at an activated position (ortho or para to the aldehyde) and the incoming nucleophile would have to be exceptionally strong. Standard SNAr reactions are generally unfavorable on such an electron-rich system. Most nucleophilic reactions involving this compound would preferentially occur at the electrophilic carbonyl carbon of the aldehyde group rather than on the aromatic ring.

| Substituent | Position | Electronic Effect | Influence on SNAr Reactivity |

|---|---|---|---|

| -CHO (Aldehyde) | C1 | Electron-Withdrawing (-I, -M) | Activates ring (directs attack to C2, C4) |

| -OEt (Ethoxy) | C2 | Electron-Donating (+M > -I) | Deactivates ring |

| -NC4H8 (Pyrrolidinyl) | C4 | Strongly Electron-Donating (+M > -I) | Strongly deactivates ring |

Functional Group Interconversions of Ethoxy and Pyrrolidine Moieties

Functional group interconversions offer pathways to modify the core structure of this compound, potentially altering its chemical and biological properties.

Ethoxy Group Interconversion: The ethoxy group is an aryl ether linkage, which is generally stable. Its most common interconversion is cleavage to a hydroxyl group (phenol). This reaction typically requires harsh conditions, such as treatment with strong protic acids (like HBr) or Lewis acids (like BBr3). The electron-donating nature of the pyrrolidine substituent may make the ether cleavage slightly more facile compared to unsubstituted aryl ethers.

Pyrrolidine Moiety Interconversion: The pyrrolidine nitrogen is directly attached to the aromatic ring, making it an aniline-type structure. The lone pair of electrons on the nitrogen atom is substantially delocalized into the benzene ring, which reduces its basicity and nucleophilicity compared to an aliphatic amine. wikipedia.org

Oxidation: The electron-rich nature of the N-aryl ring makes it susceptible to oxidation, though this can be complex and may lead to polymerization or ring-opening depending on the oxidant used.

N-Dealkylation: While possible, removing the pyrrolidine ring from the aromatic system is a non-trivial transformation that would likely require specific enzymatic or harsh chemical methods, and is not a common synthetic interconversion. The C-N bond is robust due to its partial double bond character from resonance.

Participation in Multicomponent Reactions and Heterocyclic Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the starting materials. researchgate.netresearchgate.net Aldehydes are frequent participants in MCRs, making this compound a valuable building block for generating molecular diversity and synthesizing complex heterocyclic structures. tandfonline.com

The aldehyde functional group can readily react with amines or other nucleophiles to form imines or other reactive intermediates in situ, which then proceed to react with other components. tandfonline.com This capability allows it to be used in a variety of well-known MCRs to construct novel scaffolds.

| Multicomponent Reaction | Potential Role of the Aldehyde | Resulting Heterocyclic Core |

|---|---|---|

| Ugi Reaction | Carbonyl component | α-acylamino carboxamide derivatives |

| Passerini Reaction | Carbonyl component | α-acyloxy carboxamides |

| Povarov Reaction | Dienophile precursor (via imine formation) | Tetrahydroquinolines |

| Hantzsch Dihydropyridine Synthesis | Aldehyde component | Dihydropyridines |

| Biginelli Reaction | Aldehyde component | Dihydropyrimidinones |

The resulting heterocyclic compounds would incorporate the unique 2-ethoxy-4-pyrrolidin-1-yl-phenyl substituent, making MCRs a powerful strategy for drug discovery and materials science applications. researchgate.net

Investigation of Regioselectivity and Stereoselectivity in Complex Transformations

The structural features of this compound can significantly influence the regioselectivity and stereoselectivity of reactions in which it participates.

Regioselectivity: Regioselectivity is primarily a concern in reactions involving the aromatic ring.

Electrophilic Aromatic Substitution: In the event of an electrophilic attack, the outcome would be dictated by the powerful ortho, para-directing effects of the pyrrolidinyl and ethoxy groups. The C5 position is the most likely site of substitution, being ortho to the pyrrolidine group and para to the ethoxy group, and sterically accessible.

Lithiation/Metalation: Directed ortho-metalation (DoM) could potentially occur. The ethoxy group is a known ortho-directing group for lithiation, which would favor deprotonation at the C3 position.

Stereoselectivity: The molecule itself is achiral. Stereoselectivity becomes relevant when new chiral centers are created during a reaction.

Nucleophilic Addition to Aldehyde: The primary source of stereoselectivity would be in reactions at the aldehyde carbonyl. The approach of a nucleophile to the prochiral carbonyl carbon can be influenced by the steric hindrance of the ortho-ethoxy group. In reactions involving chiral reagents or catalysts, this steric influence could lead to diastereoselectivity or enantioselectivity. For example, in a Grignard reaction or a catalytic asymmetric addition, the ethoxy group could block one face of the carbonyl, leading to a preferential formation of one stereoisomer of the resulting secondary alcohol.

Multicomponent Reactions: In MCRs that generate multiple stereocenters, the bulky substituted benzaldehyde component can play a crucial role in controlling the diastereoselectivity of the cyclization or addition steps. researchgate.net The precise outcome would depend on the specific reaction mechanism and the nature of the other reactants.

Advanced Applications of 2 Ethoxy 4 Pyrrolidin 1 Yl Benzaldehyde in Chemical Innovation and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of functional groups on the benzaldehyde (B42025) ring allows this compound to participate in a variety of chemical reactions, making it a valuable precursor and intermediate in the synthesis of diverse molecular architectures.

Precursors for Diverse Organic Molecules and Architectures

As a substituted benzaldehyde, 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde serves as a foundational component for constructing more complex organic structures. The aldehyde functional group is highly reactive and can undergo a range of transformations. Notably, it is a key reactant in condensation reactions, such as the Knoevenagel condensation, which is a fundamental carbon-carbon bond-forming reaction in organic chemistry. beilstein-journals.orgnih.gov In this type of reaction, the aldehyde reacts with an active hydrogen compound, leading to the formation of α,β-unsaturated ketones, which are themselves versatile intermediates for further synthetic manipulations. beilstein-journals.orgmdpi.com

Furthermore, the formation of Schiff bases, or imines, through the reaction of the aldehyde group with primary amines, is another critical application. chemsrc.com These Schiff bases are not only stable compounds with a range of biological activities but also serve as intermediates for the synthesis of various nitrogen-containing heterocyclic compounds. uomus.edu.iqyoutube.comnih.gov

Intermediates in the Synthesis of Advanced Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. d-nb.info Substituted benzaldehydes are pivotal in the synthesis of a wide array of heterocyclic systems. Through multicomponent reactions, where three or more reactants combine in a single step, this compound can be utilized to construct complex heterocyclic scaffolds. For instance, in reactions with compounds like ethyl 2,4-dioxovalerate and anilines, it can participate in the formation of substituted pyrrolidinone derivatives. These heterocyclic structures are often found in biologically active natural products and synthetic drugs.

The general reactivity of benzaldehydes in the synthesis of various heterocyclic rings is well-documented. They are used to create pyridines, pyrimidines, furans, and other important heterocyclic systems through established synthetic routes. beilstein-journals.org The specific substituents on this compound can influence the electronic properties and reactivity of the molecule, potentially leading to the synthesis of novel heterocyclic derivatives with unique properties.

| Reaction Type | Reactants | Resulting Heterocyclic System |

| Multicomponent Reaction | Ethyl 2,4-dioxovalerate, Aniline | Substituted Pyrrolidinone |

| Condensation | Thiobarbituric acid | Thiobarbiturate derivative |

| Hantzsch Pyridine Synthesis | β-ketoester, Ammonia | Dihydropyridine |

Contributions to Materials Science Research

The functional groups present in this compound also make it a candidate for applications in materials science, particularly in the development of novel polymers and nanomaterials.

Development of Novel Polymeric Materials and Components

Benzaldehyde and its derivatives can be incorporated into polymer structures to impart specific functionalities. One approach is the functionalization of existing polymers. For example, polymers with amine groups can be modified by reacting them with benzaldehydes to form Schiff base linkages, thereby attaching the benzaldehyde derivative to the polymer backbone. This method allows for the tailoring of polymer properties.

Moreover, benzaldehyde-functionalized monomers can be synthesized and subsequently polymerized to create novel materials. For instance, amphiphilic block copolymers containing benzaldehyde functionalities can self-assemble in water to form polymer vesicles, also known as polymersomes. The aldehyde groups within the vesicular walls can then be used for further chemical modifications, such as cross-linking to enhance stability or for the attachment of fluorescent labels for imaging applications.

Exploration in Nanomaterial Synthesis and Functionalization

In the realm of nanotechnology, surface functionalization of nanoparticles is crucial for their stability, biocompatibility, and targeted applications. Aldehyde groups are highly reactive and can be used to modify the surface of nanoparticles. This modification can be achieved by introducing molecules containing aldehyde groups onto the nanoparticle surface, enabling further conjugation with other molecules through reactions like Schiff base formation. This approach is valuable for creating multifunctional nanomaterials for applications in sensing, catalysis, and biomedicine. While direct use of this compound for this purpose is not yet widely documented, its reactive aldehyde group makes it a potential candidate for such surface modification strategies.

Potential in Optical and Sensing Technologies

The electronic structure of this compound, characterized by electron-donating (ethoxy, pyrrolidinyl) and electron-accepting (aldehyde) groups connected through a π-conjugated system, suggests its potential for applications in optical and sensing technologies. This "donor-acceptor" architecture is a common feature in molecules designed for nonlinear optical (NLO) applications. Such materials can alter the properties of light passing through them and are of interest for technologies like optical data storage and processing.

Furthermore, the reactivity of the aldehyde group can be exploited for the development of chemical sensors. The interaction of the aldehyde with specific analytes can lead to a detectable change in a physical property, such as fluorescence or color. For example, Schiff base formation with certain amines can result in a change in the fluorescence of the molecule, forming the basis of a fluorescent sensor. youtube.com While specific studies on this compound as an optical or sensing material are limited, its structural features are indicative of its potential in these advanced technological fields.

Design and Synthesis of Fluorescent Molecular Sensors based on Benzaldehyde Scaffolds

The rational design of fluorescent molecular sensors often leverages intramolecular charge transfer (ICT) mechanisms within a "push-pull" electronic framework. In this context, the benzaldehyde scaffold serves as a versatile platform. The electron-withdrawing nature of the aldehyde group (the "pull") and the electron-donating capacity of a substituent (the "push") create a system where the fluorescence properties can be highly sensitive to the local environment.

The compound this compound is a prime example of such a scaffold. The pyrrolidinyl group at the 4-position acts as a potent electron donor, while the ethoxy group at the 2-position can further modulate the electronic properties of the aromatic ring. The interaction of this push-pull system with analytes can alter the efficiency of the ICT process, leading to observable changes in fluorescence, such as quenching or enhancement of the emission intensity, or a shift in the emission wavelength (solvatochromism).

While specific studies on this compound as a fluorescent sensor were not identified in the available research, the fundamental principles of its molecular structure suggest significant potential. For instance, the nitrogen atom of the pyrrolidine (B122466) group can act as a binding site for metal ions or protons. Upon binding, the electron-donating ability of the pyrrolidinyl group would be diminished, thereby affecting the ICT process and resulting in a detectable fluorescence response.

The synthesis of such sensors typically involves the condensation of the benzaldehyde derivative with a molecule containing a specific recognition site for the target analyte. For example, reaction with a hydrazine (B178648) or amine derivative can introduce a chelating group for metal ion sensing.

Table 1: Potential Design of Fluorescent Sensors based on this compound

| Analyte Target | Proposed Recognition Moiety | Expected Fluorescence Response |

| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Hydrazone or Schiff base with a chelating group | Fluorescence quenching |

| pH (Protons) | The pyrrolidinyl nitrogen itself | Fluorescence enhancement or ratiometric shift |

| Anions (e.g., F⁻, CN⁻) | Schiff base with a hydrogen-bonding donor | Change in emission color or intensity |

Investigation of Nonlinear Optical (NLO) Properties

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and signal processing. A key molecular design strategy for achieving high NLO responses is the creation of a donor-π-acceptor (D-π-A) structure. This arrangement facilitates the intramolecular charge transfer from the electron-donating group to the electron-accepting group through a conjugated π-system, leading to a large change in dipole moment upon excitation.

The molecular structure of this compound fits the D-π-A paradigm. The pyrrolidinyl group serves as the electron donor (D), the benzaldehyde ring acts as the π-conjugated bridge, and the aldehyde group functions as the electron acceptor (A). The presence of the ethoxy group can further enhance the donor strength and asymmetry of the molecule, which is beneficial for second-order NLO properties.

Table 2: Comparison of Structural Features for Potential NLO Activity

| Compound | Donor Group | Acceptor Group | π-Bridge | Expected Relative NLO Response |

| 4-Nitroaniline | -NH₂ | -NO₂ | Benzene (B151609) | Moderate |

| 4-(Dimethylamino)benzaldehyde | -N(CH₃)₂ | -CHO | Benzene | Moderate to High |

| This compound | -N(CH₂)₄ | -CHO | 2-Ethoxybenzene | Potentially High |

The pyrrolidine ring, being a cyclic secondary amine, is a stronger electron donor than a simple amino or dimethylamino group, which could lead to a larger β value. The synthesis of such NLO-active materials is generally straightforward, often involving nucleophilic aromatic substitution to introduce the amino group and standard methods for the aldehyde functionality.

Applications in Specialty Chemicals and Fine Chemical Synthesis

Role in Fragrance and Flavor Compound Development (from similar benzaldehyde derivatives)

Benzaldehyde and its derivatives are widely used in the fragrance and flavor industry, primarily for their characteristic sweet, almond-like aroma. The odor profile of a benzaldehyde derivative is influenced by the nature and position of the substituents on the aromatic ring. These modifications can alter the volatility, polarity, and steric properties of the molecule, thereby affecting its interaction with olfactory receptors.

While there is no specific information on the olfactory properties of this compound, structure-odor relationships (SORs) can provide some insights. The core benzaldehyde structure would likely impart a foundational almond note. The ethoxy group at the 2-position could introduce a slightly fruity or ethereal nuance. The pyrrolidinyl group at the 4-position, being a nitrogen-containing heterocycle, might add complexity to the odor, potentially introducing green, earthy, or even slightly animalic notes, while also significantly lowering the volatility of the compound.

The synthesis of such specialty fragrance compounds would involve the introduction of the ethoxy and pyrrolidinyl groups onto a benzaldehyde precursor, with the specific reaction conditions being crucial to control the final odor profile.

Table 3: Predicted Odor Profile Based on Structural Analogs

| Structural Moiety | Associated Odor Characteristics |

| Benzaldehyde | Almond, cherry, sweet |

| Anisaldehyde (4-methoxybenzaldehyde) | Hawthorn, sweet, floral |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Vanilla, sweet, creamy |

| This compound (Hypothetical) | Almond base with potential fruity, green, and complex undertones |

General Utility as Intermediates in Agrochemical Research

In the field of agrochemical research, the development of new pesticides, herbicides, and fungicides often relies on the synthesis of novel molecular scaffolds. Heterocyclic compounds, including those containing a pyrrolidine ring, are frequently incorporated into agrochemical structures due to their diverse biological activities.

This compound can be considered a valuable intermediate in the synthesis of more complex agrochemical candidates. The aldehyde functionality is highly versatile and can undergo a wide range of chemical transformations, including:

Reductive amination: To introduce new amine-containing side chains.

Wittig reaction: To form carbon-carbon double bonds for the construction of larger molecules.

Condensation reactions: With active methylene (B1212753) compounds to create various heterocyclic systems.

Oxidation: To form the corresponding carboxylic acid, which can then be converted to esters or amides.

The presence of the pyrrolidinyl and ethoxy groups on the aromatic ring can also influence the biological activity and physicochemical properties (e.g., solubility, soil mobility) of the final agrochemical product. For example, the pyrrolidine moiety is found in some existing fungicides and insecticides.

Table 4: Potential Agrochemical Scaffolds from this compound

| Reaction Type on Aldehyde | Resulting Functional Group | Potential Agrochemical Class |

| Reductive Amination | Substituted Benzylamine | Fungicides, Herbicides |

| Knoevenagel Condensation | α,β-Unsaturated Carbonyl | Insecticides, Nematicides |

| Synthesis of Schiff Bases | Imine | Fungicides, Bactericides |

常见问题

Basic Questions

Q. What are the standard synthetic routes for 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution. For example, 2-fluorobenzaldehyde derivatives react with pyrrolidine in dimethylformamide (DMF) at 150°C for 20 hours, using potassium carbonate as a base. The reaction is monitored by TLC, and the product is extracted with ethyl acetate, washed with ammonium chloride, and purified via reduced-pressure solvent removal. Yield optimization (e.g., 93% in similar syntheses) requires precise stoichiometry of dialkylamine and base, as well as controlled heating .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H NMR : To confirm substituent positions and purity (e.g., δ 10.01 ppm for aldehyde protons, δ 3.30–3.33 ppm for pyrrolidine protons) .

- Elemental Analysis : To verify nitrogen content (e.g., 7.5% observed vs. 7.99% calculated for C11H13NO derivatives) .

- TLC : For monitoring reaction progress and assessing purity during extraction .

Q. How can researchers purify this compound effectively?

- Methodological Answer : After extraction with ethyl acetate, wash the organic layer with ammonium chloride to remove residual base. Dry over MgSO4, followed by solvent removal under reduced pressure. For further purification, column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol/water mixtures can be employed .

Advanced Research Questions

Q. How do crystallographic studies inform the conformational stability of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals torsion angles and molecular packing. For example, in related benzoylbenzoic acid derivatives, key dihedral angles (e.g., C6–C1–C2–C3: −175.6°) highlight planar arrangements critical for intermolecular interactions. Disorder in crystal structures can be resolved using high-resolution data (R factor < 0.05) and iterative refinement .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer : Discrepancies (e.g., NMR-predicted vs. X-ray-observed conformers) can arise from dynamic effects in solution. To resolve:

- Perform variable-temperature NMR to assess rotational barriers of the ethoxy/pyrrolidine groups.

- Compare DFT-calculated gas-phase structures with crystallographic data to identify solvent or packing influences .

Q. How can microwave-assisted synthesis improve the yield of this compound derivatives?

- Methodological Answer : Microwave irradiation (e.g., 150°C, 30 minutes in n-butanol) reduces reaction time from 20 hours to <1 hour. Optimize power settings and solvent dielectric constants to enhance selectivity. For example, cyanothioacetamide cyclization under microwaves improves regioselectivity in related heterocyclic syntheses .

Q. What mechanistic insights explain the reactivity of the pyrrolidine substituent in electrophilic aromatic substitution?

- Methodological Answer : Pyrrolidine’s electron-donating nature activates the benzene ring at the para position. Kinetic studies (e.g., using Hammett plots) quantify substituent effects, while DFT calculations (e.g., B3LYP/6-31G*) model transition states. Compare with piperidine derivatives (e.g., 4-(1-piperidinyl)benzaldehyde) to assess steric vs. electronic contributions .

Q. How can researchers design bioactivity assays for this compound based on structural analogs?

- Methodological Answer : Leverage known activities of similar benzaldehydes (e.g., enzyme inhibition in R59949/R59022 ). Test against target enzymes (e.g., kinases) using fluorescence polarization assays. Modify the ethoxy group to enhance solubility (e.g., PEGylation) or the pyrrolidine ring to improve binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。